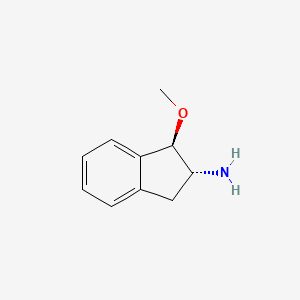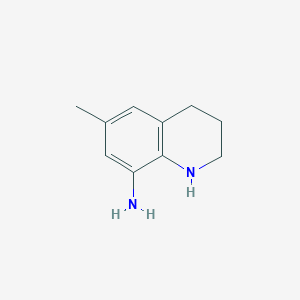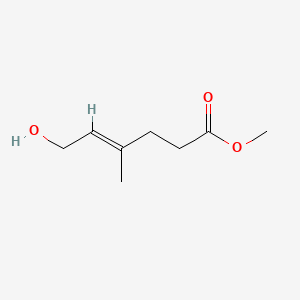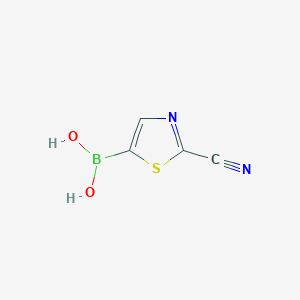![molecular formula C7H11N3O B11920761 (NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11920761.png)
(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime is an organic compound with the molecular formula C7H11N3O. It is a derivative of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde and is known for its applications in various fields of scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the desired oxime .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pH, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid methyl ester: Similar in structure but differs in functional groups and applications.
1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde oxime: Another derivative with different substituents, leading to varied chemical properties.
Uniqueness
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime is unique due to its specific substitution pattern and the presence of the oxime group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H11N3O/c1-5-7(4-8-11)6(2)10(3)9-5/h4,11H,1-3H3/b8-4- |
Clave InChI |
AWXOWWYYKPERBT-YWEYNIOJSA-N |
SMILES isomérico |
CC1=C(C(=NN1C)C)/C=N\O |
SMILES canónico |
CC1=C(C(=NN1C)C)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Furo[2,3,4-IJ]isoquinoline](/img/structure/B11920693.png)

![6-Azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B11920703.png)
![3,4-Dihydrocyclopenta[b]indole](/img/structure/B11920708.png)






![[1,2]Oxazolo[5,4-G]indolizine](/img/structure/B11920747.png)
![6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B11920758.png)

